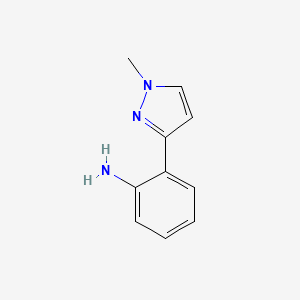

2-(1-Methyl-1H-pyrazol-3-yl)aniline

Vue d'ensemble

Description

“2-(1-Methyl-1H-pyrazol-3-yl)aniline” is a chemical compound that is a light yellow solid . It is part of a class of compounds known as pyrazoles, which are heterocyclic compounds containing a 5-membered aromatic ring with three carbon atoms, and two adjacent nitrogen centers .

Molecular Structure Analysis

The molecular structure of “2-(1-Methyl-1H-pyrazol-3-yl)aniline” is characterized by a pyrazole ring attached to an aniline group. The pyrazole ring contains a methyl group at the 1-position . The exact structure can be represented by the SMILES stringCn1ccc(n1)-c2cccc(N)c2 . Physical And Chemical Properties Analysis

“2-(1-Methyl-1H-pyrazol-3-yl)aniline” is a light yellow solid with a melting point of 130–133°C . Its 1H NMR spectrum in DMSO-d6 is characterized by several peaks, including a singlet at 12.84 (NH), a doublet at 7.95 (Ar–H), another doublet at 7.83 (Ar–H), a singlet at 6.60 (C4–H), and a singlet at 2.28 (CH3) .Applications De Recherche Scientifique

Crystal Structure Analysis

The compound “2-(1-Methyl-1H-pyrazol-3-yl)aniline” can be used in the study of crystal structures . The crystal structure of a similar compound, 1-methyl-1H-pyrazol-2-ium nitrate, has been analyzed in detail, providing valuable insights into the structural properties of these types of compounds .

Synthesis of High Energy Insensitive Simple Explosives

The compound can serve as an intermediate in the synthesis of 1-methyl-3,4,5-trinitropyrazole, a high energy insensitive simple explosive . This process involves nitration of 1-methylpyrazole .

Antileishmanial and Antimalarial Applications

“2-(1-Methyl-1H-pyrazol-3-yl)aniline” could potentially be used in the development of antileishmanial and antimalarial drugs . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .

Inhibition of Cytochrome P450 Enzymes

The compound can be used in the study of cytochrome P450 enzymes . It has been found that a similar compound, 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea, shows effective NAMPT activity while weakening CYP DI for multiple CYP isoforms .

Cancer Research

“2-(1-Methyl-1H-pyrazol-3-yl)aniline” could potentially be used in cancer research . A similar compound has shown improved growth inhibition in PC-3 cells .

Organic Chemistry Research

The compound can be used in organic chemistry research as it provides a platform for the study of nitration reactions and the synthesis of other organic compounds .

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrazole derivatives, which include this compound, have been found to have promising agro-chemical, fluorescent, and biological potencies . They are extensively found as a core framework in a huge library of heterocyclic compounds .

Mode of Action

It is known that the addition of h+ ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .

Biochemical Pathways

Pyrazole derivatives have been found to demonstrate a broad spectrum of physical, chemical, and biological characteristics .

Pharmacokinetics

It is known that the compound is a solid , which could influence its bioavailability.

Result of Action

Derivatives of pyrazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the compound is considered hazardous by the 2012 osha hazard communication standard .

Propriétés

IUPAC Name |

2-(1-methylpyrazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-6-10(12-13)8-4-2-3-5-9(8)11/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHNJKCWZFJQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-1H-pyrazol-3-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B3022182.png)

![2-[(4-Methylphenyl)amino]butanohydrazide](/img/structure/B3022185.png)

![2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022187.png)

![2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022189.png)

![2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3022190.png)

![4-{[(4-Methylphenyl)amino]methyl}benzohydrazide](/img/structure/B3022191.png)